(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Beschreibung
(E)-N-(4-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a benzothiazole-derived compound featuring a unique E-configuration at the imine bond. Its structure includes a 4-methoxy-3-methyl-substituted benzo[d]thiazole core linked to a 3-tosylpropanamide group. Although direct data on this compound are absent in the provided evidence, its structural analogs in the thiazole/benzothiazole family have been studied for applications ranging from anticancer agents to enzyme inhibitors .
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-7-9-14(10-8-13)27(23,24)12-11-17(22)20-19-21(2)18-15(25-3)5-4-6-16(18)26-19/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNAOWZJXZHROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with 3-tosylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound can undergo various chemical reactions, including:
- Oxidation : Leading to hydroxylated or carboxylated derivatives.
- Reduction : Resulting in amine or sulfide derivatives.
These reactions can be optimized for industrial applications, focusing on yield enhancement and environmental sustainability.
Biology
Biologically, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is investigated for its potential bioactive properties. Key areas of research include:
- Antiviral Activity : Similar compounds have shown promise in enhancing cellular proteins that inhibit viral replication, suggesting potential therapeutic uses against viral infections.
- Protein Interactions : The compound may interact with various proteins involved in cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.
Medicine
In medicinal chemistry, the compound is evaluated for its pharmacological properties. Preliminary studies indicate that it may exhibit:
- Anticancer Properties : In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, with specific modifications enhancing its efficacy against certain types of cancer.
- Mechanisms of Action : The proposed mechanisms include enzyme inhibition, receptor modulation, and induction of oxidative stress in target cells.
Industrial Applications
Industrially, this compound can be utilized in the development of advanced materials with specific properties. Potential applications include:
- Conductive Materials : Its unique chemical properties may allow for the development of materials with enhanced electrical conductivity.
- Fluorescent Compounds : The compound's structure may facilitate the synthesis of fluorescent materials used in various electronic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against bacterial strains:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 100 | 99 |
| 2 | 250 | 98 |
This suggests promising applications in treating antibiotic-resistant infections.
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis indicates that modifications to the benzothiazole moiety can enhance anticancer efficacy:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| A549 (Lung) | 15 | Significant cytotoxicity |
| MCF7 (Breast) | 20 | Moderate cytotoxicity |
The mechanisms by which the compound exerts its effects include enzyme inhibition and modulation of signaling pathways critical for cancer cell survival.
Wirkmechanismus
The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound’s structure allows it to bind to active sites on target molecules, disrupting their normal function and leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The target compound’s 4-methoxy group contrasts with electron-withdrawing groups (e.g., chloro in ) or bulky aromatic substituents (e.g., dimethylphenyl in ), which may alter electronic density and steric hindrance.
- Amide vs. Tosylpropanamide : The tosylpropanamide group in the target compound introduces sulfonic acid-derived hydrophobicity, differing from simpler benzamide or sulfonamide linkages in analogs .
Key Observations :
- Yields vary significantly (27–63%), influenced by substituent complexity and reaction conditions. For example, the STING agonist in achieved 63% yield via optimized cyclocondensation, while the sulfonamide derivative in had lower yields (27%) due to steric challenges.
Spectroscopic and Physicochemical Properties
Spectroscopic data from analogs provide insights into expected properties of the target compound:
Key Observations :
- The target compound’s tosyl group is expected to produce distinct ¹H NMR signals near δ 2.4 (methyl) and δ 7.7–7.9 (aromatic protons), aligning with sulfonamide analogs in .
- MS data for benzothiazole derivatives typically show [M+H]+ peaks in the 300–500 m/z range, consistent with the target’s molecular weight .
Biologische Aktivität
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety linked to a tosylpropanamide. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Methoxylation and Methylation : Electrophilic aromatic substitution reactions introduce methoxy and methyl groups onto the benzo[d]thiazole ring.
- Formation of the Ylidene Linkage : The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiazole have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Protein Binding : The compound may bind to specific proteins, altering their function and influencing cellular signaling pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
- Ion Channel Modulation : The compound might influence ion channels, impacting cellular excitability and signaling.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- A study published in Journal of Heterocyclic Chemistry demonstrated that thiazole derivatives exhibit significant anticancer activity against breast cancer cell lines, suggesting a similar potential for this compound .
- Another research article highlighted the antimicrobial efficacy of thiazole-based compounds against resistant bacterial strains, indicating that modifications in structure can enhance activity .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, and how is its purity validated?
- Methodological Answer : The compound is synthesized via condensation reactions between functionalized benzothiazole precursors and sulfonamide derivatives. For example, similar thiazole derivatives are prepared by refluxing intermediates in ethanol with catalysts like anhydrous potassium carbonate ( ). Purity validation involves:
- Chromatography : HPLC to assess impurity profiles (e.g., ensuring <0.5% impurity levels as in ).
- Spectroscopy : H NMR and C NMR to confirm structural integrity (e.g., chemical shifts for thiazole protons at δ 7.3–8.3 ppm; ).
- Mass Spectrometry : Q-TOF-MS to verify molecular weight and fragmentation patterns .
Q. How can researchers confirm the (E)-configuration of the imine group in this compound?
- Methodological Answer : The stereochemistry is determined using:
- NMR Titration : H NMR coupling constants (e.g., trans-configuration shows distinct splitting patterns; ).
- UV-Vis Spectroscopy : Bathochromic shifts in absorbance spectra upon metal coordination (e.g., Cu binding in benzothiazole sensors; ).
- X-ray Crystallography : If single crystals are obtainable, this provides definitive confirmation (not directly shown in evidence but inferred from similar compounds; ).
Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, or acetonitrile (common for thiazole derivatives; ).
- Stability : Monitor degradation via:
- HPLC : Track impurity formation under varying pH and temperature ( ).
- TGA/DSC : Assess thermal stability (e.g., decomposition temperatures >200°C for similar compounds; ).
Advanced Research Questions
Q. How can computational methods like DFT optimize the design of (E)-configured benzothiazole derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to correlate with experimental UV-Vis or fluorescence data ( ).
- Molecular Docking : Simulate interactions with biological targets (e.g., HSP70 binding pockets, as in YM-01 analogs; ).
- MD Simulations : Assess conformational stability in solvent environments (e.g., water or lipid bilayers; ).
Q. What strategies resolve conflicting data between spectroscopic characterization and computational modeling for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with DFT-predicted chemical shifts ( ).
- Job Plot Analysis : Confirm stoichiometry of metal-complex interactions (e.g., 1:2 binding ratio for Cu; ).
- ESI-MS : Validate adduct formation (e.g., [M+Cu] peaks; ).
Q. How does the benzothiazole moiety influence the compound’s bioactivity, and what assays are suitable for evaluating this?
- Methodological Answer :
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like HSP70 (e.g., IC determination; ).
- Cellular Uptake Studies : Fluorescent tagging (e.g., Cy5 conjugation) to track intracellular localization ( ).
- SAR Analysis : Compare with analogs (e.g., methyl or methoxy substitutions) to identify critical functional groups ( ).
Q. What advanced techniques characterize non-covalent interactions between this compound and biomacromolecules?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
